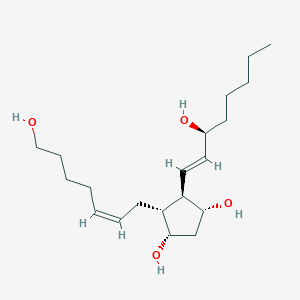

Prostaglandin F2alpha alcohol

Beschreibung

Eigenschaften

IUPAC Name |

(1R,3S,4R,5R)-4-[(Z)-7-hydroxyhept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5,8,12-13,16-24H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBXRFWLQYXAPC-LFZNYWNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prostaglandin F2α: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Prostaglandin F2α (PGF2α), pharmaceutically known as dinoprost, is a naturally occurring eicosanoid, a class of lipid compounds derived from arachidonic acid.[1] It exerts a wide range of potent physiological effects throughout the body, acting as a local hormone-like signaling molecule.[1][2] This guide provides an in-depth technical overview of PGF2α, covering its chemical structure, physicochemical properties, biosynthesis, signaling mechanisms, physiological and pathological roles, and analytical methodologies. The content is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical biomolecule.

Chemical Structure and Physicochemical Properties

PGF2α is a C20 carboxylic acid containing a cyclopentane ring and two side chains. Its systematic IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[1] The stereochemistry of the hydroxyl groups and the configuration of the double bonds are crucial for its biological activity.

Key Structural Features:

-

Prostanoic Acid Skeleton: A 20-carbon carboxylic acid backbone.

-

Cyclopentane Ring: A five-membered ring with two hydroxyl groups at positions C-9 and C-11 in a cis configuration.

-

Two Side Chains: An alpha-chain (C1-C7) with a cis-double bond between C5 and C6, and an omega-chain (C13-C20) with a trans-double bond between C13 and C14 and a hydroxyl group at C15.[3]

Physicochemical Properties:

A summary of the key physicochemical properties of PGF2α is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H34O5 | [1] |

| Molar Mass | 354.487 g·mol−1 | [1] |

| Melting Point | 30 °C (experimental) | |

| Solubility in Water | 200 mg/mL (20 °C) | [1] |

| pKa | Data not readily available in search results |

Biosynthesis and Metabolism

The synthesis and degradation of PGF2α are tightly regulated enzymatic processes.

Biosynthesis Pathway:

The biosynthesis of PGF2α from arachidonic acid involves a series of enzymatic steps:

-

Release of Arachidonic Acid: Phospholipase A2 (PLA2) liberates arachidonic acid from membrane phospholipids.[1]

-

Cyclooxygenase (COX) Activity: Arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes, COX-1 and COX-2.[1]

-

Prostaglandin F Synthase Activity: PGH2 is then reduced to PGF2α by aldose reductase or prostaglandin F synthase.[1]

Progesterone plays a regulatory role in this process, with evidence suggesting it can inhibit the uterine production of PGF2α by suppressing COX-2 expression and stimulating the activity of 15-hydroxyprostaglandin dehydrogenase (PGDH), the key enzyme in prostaglandin catabolism.[4]

Diagram: Biosynthesis of Prostaglandin F2α

Caption: Simplified signaling cascade initiated by PGF2α binding to its FP receptor.

Physiological and Pathological Roles

PGF2α is a pleiotropic signaling molecule with diverse functions in both health and disease.

Reproductive Functions:

-

Luteolysis: PGF2α is a potent luteolytic agent, causing the regression of the corpus luteum in many species. [1]This action is crucial for the regulation of the estrous and menstrual cycles. [5]The mechanism involves the inhibition of progesterone production and the induction of apoptosis in luteal cells. [1][6][7]* Uterine Contraction: PGF2α is a powerful stimulant of uterine smooth muscle contraction and is involved in both menstruation and parturition (labor). [1][8]Therapeutically, it is used to induce labor and control postpartum hemorrhage. [9]

Cardiovascular System:

PGF2α can act as a vasoconstrictor and has been implicated in the regulation of blood pressure. [10][11]Dysregulation of PGF2α signaling may contribute to the pathogenesis of cardiovascular diseases such as hypertension and atherosclerosis. [10][11]

Inflammation:

PGF2α is a pro-inflammatory mediator. [12]Its levels are often elevated at sites of inflammation, contributing to the cardinal signs of inflammation. [10][12]

Other Roles:

PGF2α is also involved in various other physiological and pathological processes, including:

Analytical Methodologies

Accurate quantification of PGF2α in biological samples is essential for research and clinical applications. Various analytical techniques are employed for this purpose.

Sample Preparation:

Due to the low concentrations and potential for interference from other lipids in biological matrices, sample preparation is a critical step. A common workflow involves:

-

Extraction: Solid-phase extraction (SPE) is frequently used to isolate and concentrate PGF2α from samples like plasma, urine, or tissue homogenates. [16][17]2. Purification: Further purification may be necessary to remove interfering substances.

Quantification Techniques:

A comparison of common analytical methods for PGF2α quantification is provided below.

| Method | Principle | Advantages | Disadvantages |

| Enzyme Immunoassay (EIA) / ELISA | Competitive binding of PGF2α and an enzyme-labeled analog to a limited number of antibodies. | High throughput, relatively low cost. | Potential for cross-reactivity with related prostaglandins, may have lower specificity. [18][19] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of derivatized PGF2α by gas chromatography followed by detection and quantification by mass spectrometry. | High specificity and sensitivity. | Requires derivatization, can be time-consuming. [20] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of PGF2α by liquid chromatography followed by highly specific detection using tandem mass spectrometry. | High specificity, sensitivity, and throughput. Considered the gold standard. [17][19] | Higher initial instrument cost. |

Diagram: General Workflow for PGF2α Analysis

Caption: A typical experimental workflow for the analysis of PGF2α.

Experimental Protocol: Quantification of PGF2α in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters may need optimization based on the instrumentation and sample matrix.

1. Materials and Reagents:

-

PGF2α and deuterated PGF2α (PGF2α-d4) internal standard.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

HPLC-grade solvents (methanol, acetonitrile, water, formic acid).

-

Plasma samples collected with an anticoagulant (e.g., EDTA).

2. Sample Preparation:

-

Spike plasma samples with a known amount of PGF2α-d4 internal standard.

-

Acidify the plasma with a weak acid (e.g., formic acid) to a pH of ~3.5.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the acidified plasma onto the SPE cartridge.

-

Wash the cartridge with water and then a low-percentage organic solvent (e.g., 10% methanol) to remove polar interferences.

-

Elute PGF2α and the internal standard with a higher-percentage organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Adjusted based on column dimensions.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both PGF2α and PGF2α-d4. For example, for PGF2α, a common transition is m/z 353.3 -> 193.0. [17] 4. Data Analysis:

-

-

Construct a calibration curve using known concentrations of PGF2α standard.

-

Calculate the ratio of the peak area of PGF2α to the peak area of the PGF2α-d4 internal standard.

-

Determine the concentration of PGF2α in the samples by interpolating from the calibration curve.

Therapeutic Applications and Drug Development

The potent biological activities of PGF2α and its analogs have led to their use in various therapeutic areas.

Current Therapeutic Uses:

-

Obstetrics and Gynecology: Induction of labor, termination of pregnancy, and control of postpartum hemorrhage. [1]* Veterinary Medicine: Synchronization of estrus in livestock. [1]* Ophthalmology: PGF2α analogs (e.g., latanoprost, bimatoprost) are first-line treatments for glaucoma, reducing intraocular pressure by increasing uveoscleral outflow. [14]

Future Directions in Drug Development:

The diverse roles of PGF2α in pathophysiology present opportunities for the development of novel therapeutics.

-

FP Receptor Antagonists: These could have potential in treating conditions associated with excessive PGF2α activity, such as dysmenorrhea, preterm labor, and certain inflammatory disorders. [21]* Targeting PGF2α Synthesis: Inhibitors of specific enzymes in the PGF2α biosynthetic pathway could offer more targeted therapeutic approaches.

The development pipeline for drugs targeting the PGF2α receptor includes compounds in various stages of investigation for a range of indications. [22]

Conclusion

Prostaglandin F2α is a multifaceted signaling molecule with profound implications in human and animal physiology and pathology. A thorough understanding of its chemical properties, biosynthesis, mechanism of action, and analytical measurement is paramount for researchers and drug development professionals. As our knowledge of the intricate roles of PGF2α continues to expand, so too will the opportunities for innovative therapeutic interventions targeting its signaling pathways.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

-

Prostaglandin F2alpha - Wikipedia. [Link]

-

Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed. [Link]

-

Mechanisms of PGF2 alpha action in functional luteolysis - PubMed. [Link]

-

Mechanism of luteolysis: effect of estradiol and prostaglandin F2 alpha on corpus luteum luteinizing hormone/human chorionic gonadotropin receptors and cyclic nucleotides in the rhesus monkey - PubMed. [Link]

-

PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC. [Link]

-

Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC. [Link]

-

Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro - PubMed. [Link]

-

PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC. [Link]

-

Biosynthesis and catabolism of prostaglandin F2alpha (PGF2alpha) are controlled by progesterone in the rat uterus during pregnancy - PubMed. [Link]

-

Degradation of porstaglandin F2alpha in the human pulmonary circulation - PMC - NIH. [Link]

-

Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans - PMC - NIH. [Link]

-

Hormonal regulation of uterine secretion of prostaglandin F2 alpha during luteolysis in ruminants - PubMed. [Link]

-

Pathways of prostaglandin F2alpha metabolism in mammalian kidneys - PubMed. [Link]

-

THE ROLE OF PROSTAGLANDIN F2α IN PATHOGENESIS OF INFLAMMATORY PROCESSES - ResearchGate. [Link]

-

Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. [Link]

-

Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC. [Link]

-

Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed. [Link]

-

Physicochemical properties of prostaglandin F2 alpha (tromethamine salt): solubility behavior, surface properties, and ionization constants - PubMed. [Link]

-

Method for the measurement of prostaglandin F2.alpha. in biological fluids by gas chromatography-mass spectrometry. [Link]

-

PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - Frontiers. [Link]

-

8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem. [Link]

-

Prostaglandin F receptor - Wikipedia. [Link]

-

Lack of prostaglandin F2 alpha metabolism by human ocular tissues. | IOVS. [Link]

-

What are PGF2α agonists and how do they work? - Patsnap Synapse. [Link]

-

Mode of action of prostaglandin F2 alpha in human luteinized granulosa cells: role of protein kinase C - PubMed. [Link]

-

Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics - PubMed. [Link]

-

Synthesis of prostaglandin F2 alpha, E2 and prostacyclin in isolated corpora lutea of adult pseudopregnant rats throughout the luteal life-span - PubMed. [Link]

-

HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed. [Link]

-

A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - Frontiers. [Link]

-

Synthesis of 8-epi-prostaglandin F2alpha by human endothelial cells - PubMed Central. [Link]

-

Rapid quantitative analysis of 8-iso-prostaglandin-F(2alpha) using liquid chromatography-tandem mass spectrometry and comparison with an enzyme immunoassay method - PubMed. [Link]

-

Prostaglandin F2alpha - DrugPedia: A Wikipedia for Drug discovery - osdd.net. [Link]

-

Prostaglandin F2 alpha – Knowledge and References - Taylor & Francis. [Link]

-

Dinoprost | C20H34O5 | CID 5280363 - PubChem - NIH. [Link]

-

Prostaglandin F2-alpha Stimulates Cyclooxygenase-2 Expression and Prostaglandin F2-alpha Synthesis Through NF-kappaB Activation via Reactive Oxygen Species in the Corpus Luteum of Pseudopregnant Rats. - Oxford Academic. [Link]

-

What are PGF2α antagonists and how do they work? - Patsnap Synapse. [Link]

-

Prostaglandin F2 Alpha Receptor drugs in development, 2024 - Pharmaceutical Technology. [Link]

Sources

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dinoprost | C20H34O5 | CID 5280363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biosynthesis and catabolism of prostaglandin F2alpha (PGF2alpha) are controlled by progesterone in the rat uterus during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hormonal regulation of uterine secretion of prostaglandin F2 alpha during luteolysis in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of PGF2 alpha action in functional luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 10. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. 8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Recent progress in prostaglandin F2α ethanolamide (prostamide F2α) research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prostaglandin F(2alpha) receptor signaling facilitates bleomycin-induced pulmonary fibrosis independently of transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 18. DSpace [kb.osu.edu]

- 19. Rapid quantitative analysis of 8-iso-prostaglandin-F(2alpha) using liquid chromatography-tandem mass spectrometry and comparison with an enzyme immunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]

- 22. Prostaglandin F2 Alpha Receptor drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

Biosynthesis pathway of Prostaglandin F2alpha alcohol in mammals

Technical Deep Dive: Biosynthesis of Prostaglandin F2 and Prostamide F2

Executive Summary & Disambiguation

For researchers in lipid signaling and drug development, distinguishing between the canonical prostaglandin pathway and the "neutral lipid" (prostamide) pathway is critical.

-

Prostaglandin F2

(PGF2 -

Prostamide F2

(PGF2 -

Prostaglandin F2

Alcohol (Prosthenol F2

This guide focuses on the parallel biosynthesis of PGF2

The Parallel Biosynthetic Pathways

Mammalian cells utilize two parallel "pipelines" to generate F-series lipid mediators. The substrate availability (Arachidonic Acid vs. Anandamide) and specific Cyclooxygenase (COX) isoforms dictate the product profile.

Pathway A: Canonical PGF2 Biosynthesis (Acid Pathway)

This pathway generates the classic inflammatory mediator PGF2

-

Initiation: Cytosolic Phospholipase A2 (cPLA2) releases Arachidonic Acid (AA) from membrane phospholipids.[1]

-

Oxygenation: COX-1 or COX-2 converts AA into the unstable endoperoxide PGG2 , which is rapidly reduced to PGH2 .

-

Terminal Synthesis: PGH2 is reduced to PGF2

by specific reductases:-

AKR1C3 (17

-HSD5 / PGFS): The primary PGF synthase in many tissues. -

AKR1B1 (Aldose Reductase): Can also catalyze this reduction, particularly in the uterus.

-

CBR1 (Carbonyl Reductase 1): NADPH-dependent reduction.[2]

-

Pathway B: Prostamide F2 Biosynthesis (Neutral/Alcohol Pathway)

This pathway generates Prostamide F2

-

Substrate: Anandamide (AEA) is the precursor.

-

Selective Oxygenation: COX-2 (but not COX-1) accepts Anandamide as a substrate. The active site of COX-2 is sufficiently large to accommodate the ethanolamide head group, whereas COX-1 is not.

-

Mechanistic Insight: This makes Prostamide synthesis uniquely inducible and inflammation-dependent (COX-2 driven).

-

-

Intermediate Formation: AEA is converted to Prostamide G2 and then Prostamide H2 .

-

Terminal Synthesis: Prostamide/PGF Synthase (PM/PGFS) reduces Prostamide H2 to Prostamide F2

.-

Enzyme Identity: This enzyme is encoded by the FAM213B (or PRXL2B) gene. It is a thioredoxin-dependent reductase, distinct from the AKR family enzymes used in Pathway A.

-

Visualization of Signaling Pathways

The following diagram illustrates the divergence between the Acid (Prostaglandin) and Neutral (Prostamide) pathways.

Figure 1: Parallel biosynthesis of Prostaglandin F2

Key Enzymes & Regulation

Prostamide/PGF Synthase (FAM213B)

Unlike the classical PGFS (AKR1C3), the enzyme responsible for Prostamide F2

-

Gene: FAM213B (also known as PRXL2B).

-

Mechanism: It utilizes reduced thioredoxin (Trx) as an electron donor to cleave the endoperoxide bridge of Prostamide H2.

-

Specificity: It shows high specificity for Prostamide H2 but can also convert PGH2 to PGF2

, serving as a dual-function synthase in tissues like the eye and spinal cord.

AKR1C3 (Aldo-Keto Reductase 1C3)[3]

-

Function: The canonical "PGF Synthase." It reduces PGH2 to PGF2

using NADPH.[2] -

Inhibitors: Indomethacin (non-selective), specific AKR1C3 inhibitors (e.g., ASP9521) are used to distinguish this pathway from the prostamide pathway in experimental setups.

Experimental Protocols

Protocol A: Differential Extraction of PGF2 and Prostamide F2

Because Prostamides are neutral lipids (amides) and PGs are acids, they can be separated via Solid Phase Extraction (SPE).

-

Sample Prep: Homogenize tissue (e.g., ocular tissue, brain) in ice-cold PBS containing antioxidants (BHT) and COX inhibitors (Indomethacin) to prevent artificial oxidation.

-

Solid Phase Extraction (SPE):

-

Use C18 cartridges (e.g., Sep-Pak).

-

Condition: Methanol followed by water (pH 3.0).

-

Load: Acidified sample.

-

Wash: 15% Ethanol or Acetonitrile (removes salts/proteins).

-

Elution 1 (Prostaglandins): Elute with Methyl Formate or Ethyl Acetate . (Acidic fraction).

-

Elution 2 (Prostamides): Elute with Acetone or 100% Methanol . (Neutral fraction).

-

-

Analysis: Reconstitute fractions for LC-MS/MS.

Protocol B: LC-MS/MS Quantification

Differentiation relies on unique MRM (Multiple Reaction Monitoring) transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Notes |

| PGF2 | 353.2 [M-H]- | 193.1 | Negative | Loss of water/CO2 chain |

| Prostamide F2 | 400.3 [M+Na]+ | 382.3 | Positive | Sodium adduct is stable |

| Prostamide F2 | 378.3 [M+H]+ | 62.1 | Positive | Ethanolamine fragment |

Validation Check:

-

To confirm the Prostamide pathway, treat cells with a COX-1 specific inhibitor (e.g., SC-560). PGF2

levels may drop, but Prostamide F2 -

Treat with a COX-2 specific inhibitor (e.g., Celecoxib). Both PGF2

(inflammatory component) and Prostamide F2

References

-

Woodward, D. F., et al. (2008). "The pharmacology of bimatoprost (Lumigan)." Survey of Ophthalmology. Link

-

Moriarty, K. P., et al. (2011). "Prostamide/prostaglandin F synthase (FAM213B) is a thioredoxin-dependent enzyme." Journal of Biological Chemistry. Link

-

Kozak, K. R., et al. (2002). "Amino acid determinants in cyclooxygenase-2 that facilitate the oxygenation of endocannabinoids." Journal of Biological Chemistry. Link

-

Watanabe, K., et al. (1985). "Prostaglandin F synthase."[1][3] Biochemical and Biophysical Research Communications. Link

-

LipidMaps Structure Database. "Prostaglandin F2alpha alcohol (C20H36O4)." LipidMaps. Link

In vivo vs in vitro effects of Prostaglandin F2alpha alcohol

Technical Analysis: In Vivo vs In Vitro Pharmacology of Prostaglandin F2 Alcohol (PGF2 -OH)

Executive Summary: The C1-Modification Paradox

Prostaglandin F2

This guide dissects the pharmacological divergence of PGF2

Chemical & Mechanistic Distinction

The core structural difference lies at the C1 position of the alpha chain. This alteration dictates the molecule's physicochemical properties and its interaction with the Prostaglandin F Receptor (FP).

| Feature | Prostaglandin F2 | Prostaglandin F2 |

| Chemical Structure | C1-COOH (Carboxylic Acid) | C1-CH |

| Physiological pH State | Anionic (Carboxylate, COO | Neutral (Hydroxyl) |

| Lipophilicity (LogP) | Low (Polar) | High (Lipophilic) |

| FP Receptor Interaction | Ionic bond with Arg | Hydrogen bond (weaker) |

| Primary Utility | Endogenous agonist; Labor induction | Research tool; Permeability probe |

Mechanistic Implication

The FP receptor belongs to the G-protein coupled receptor (GPCR) superfamily. Site-directed mutagenesis studies have confirmed that a conserved Arginine residue (Arg

In Vitro Profile: Receptor Affinity & Signaling

In a controlled in vitro environment, where membrane barriers are removed (e.g., membrane preparations) or bypassed (direct incubation), PGF2

Receptor Binding Affinity

The affinity of PGF2

-

PGF2

(Acid): -

PGF2

-OH (Alcohol):

Causality: The loss of the electrostatic interaction energy (

Signal Transduction (Functional Potency)

Despite lower affinity, PGF2

Signaling Pathway:

-

Binding: Ligand binds to FP Receptor.

-

Coupling: G

protein activation. -

Effector: Phospholipase C

(PLC) activation. -

Second Messengers: Hydrolysis of PIP

to IP -

Outcome: Intracellular Ca

mobilization and PKC activation.

Visualization: FP Receptor Signaling Pathway

Caption: Gq-coupled signaling cascade activated by PGF2

In Vivo Profile: Bioavailability & Efficacy

The in vivo context flips the narrative. The limiting factor for efficacy is often not receptor affinity, but bioavailability —specifically, the ability to cross lipophilic membranes (e.g., corneal epithelium, stratum corneum).

Ocular Pharmacokinetics (The Corneal Barrier)

For ocular hypotensive drugs (glaucoma treatment), the cornea presents a formidable lipid barrier.

-

PGF2

(Acid): Hydrophilic. Penetrates the cornea poorly (permeability coefficient -

PGF2

-OH (Alcohol): Lipophilic. Penetrates the cornea efficiently (

Metabolic Activation (The Prodrug Hypothesis)

While PGF2

-

Penetration: PGF2

-OH crosses the corneal epithelium. -

Oxidation: Intracellular enzymes (e.g., alcohol dehydrogenases or cytochrome P450s) may oxidize the C1-alcohol back to the C1-carboxylic acid (PGF2

). -

Action: The generated PGF2

binds the FP receptor in the ciliary body to increase uveoscleral outflow.

Note: This contrasts with commercial analogs like Latanoprost , which are isopropyl esters. Esters are hydrolyzed by esterases (rapid reaction). Alcohol oxidation is generally slower and more variable, making PGF2

Visualization: Ocular Permeation & Metabolism

Caption: Mechanism of corneal penetration and potential metabolic activation of PGF2

Experimental Protocols

To validate the distinction between the alcohol and acid forms, the following self-validating protocols are recommended.

Protocol A: In Vitro FP Receptor Binding Assay

Objective: Determine the Equilibrium Dissociation Constant (

-

System: HEK293 cells stably expressing human recombinant FP receptor.

-

Membrane Prep: Harvest cells, homogenize in ice-cold buffer (10 mM Tris-HCl, pH 7.4), and centrifuge (40,000 x g) to isolate membranes. Resuspend to 10 µg protein/well.

-

Radioligand: Use

-PGF2 -

Competition:

-

Incubate membranes with

-PGF2 -

Control: Run parallel curve with unlabeled PGF2

(Acid) .

-

-

Incubation: 60 minutes at 25°C to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to-

Expected Result: PGF2

curve shifts left (

-

Protocol B: In Vivo Intraocular Pressure (IOP) Response

Objective: Assess functional efficacy and corneal penetration.

-

Subject: Normotensive Dutch Belted rabbits (n=6 per group).

-

Formulation:

-

Vehicle: PBS with 0.01% Benzalkonium Chloride (preservative/enhancer).

-

Treatment A: 0.005% PGF2

(Acid). -

Treatment B: 0.005% PGF2

-OH (Alcohol).

-

-

Dosing: Instill 30 µL topically into the right eye. Left eye receives vehicle (contralateral control).

-

Measurement: Measure IOP using a pneumatonometer at T=0 (baseline), 1, 2, 4, 6, and 24 hours post-dose.

-

Scoring:

-

Record IOP (mmHg).

-

Score conjunctival hyperemia (0-3 scale) to assess surface irritation.

-

-

Validation:

-

Efficacy: Calculate

IOP (Treated - Control). -

Bioavailability: If PGF2

-OH lowers IOP comparable to PGF2

-

Comparative Data Summary

The following table synthesizes the divergence between the acid, alcohol, and the commercial ester standard (Latanoprost).

| Parameter | PGF2 | PGF2 | Latanoprost (Ester) |

| Receptor Affinity ( | High (~1 nM) | Low (>100 nM) | Low (>500 nM) |

| Intrinsic Activity | Full Agonist | Weak/Partial Agonist | Inactive (Prodrug) |

| Corneal Permeability | Poor | High | Very High |

| Metabolic Activation | None required | Oxidation (Slow/Variable) | Hydrolysis (Rapid) |

| IOP Lowering Potency | Moderate (limited by entry) | Moderate (limited by affinity) | High (Optimal) |

| Hyperemia Risk | High (Surface irritation) | Moderate | Low/Moderate |

References

-

Abramovitz, M., et al. (2000).[1] "Cloning and expression of a cDNA for the human prostanoid FP receptor." Journal of Biological Chemistry. Link

-

Woodward, D. F., et al. (2008). "Prostaglandins and the Treatment of Glaucoma: Mechanism of Action." Survey of Ophthalmology. Link

-

Ota, T., et al. (2005). "The effects of prostaglandin analogues on IOP in prostanoid FP-receptor-deficient mice." Investigative Ophthalmology & Visual Science. Link

-

Hellberg, M. R., et al. (2001). "The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue." Journal of Ocular Pharmacology and Therapeutics. Link

-

Maxey, K. M. (2011). "The hydrolysis of bimatoprost." Survey of Ophthalmology. (Note: Discusses the amide vs acid/alcohol structural relationships). Link

Prostaglandin F2alpha alcohol stability and degradation pathways

Executive Summary

Prostaglandin F2α (PGF2α) is a naturally occurring arachidonic acid metabolite with potent luteolytic and oxytocic properties. In drug development and research applications, PGF2α is frequently supplied or stored as a concentrated solution in anhydrous ethanol or methyl acetate. While PGF2α is structurally more robust than the E-series prostaglandins (which suffer from rapid

This guide details the specific stability challenges of PGF2α in alcoholic media. The primary degradation risks are C-15 oxidation , C-15 epimerization , and esterification via interaction with the solvent.[1] This document provides the mechanistic basis for these pathways, analytical protocols for their detection, and evidence-based storage strategies.

Chemical Fundamentals & Solubility Profile

Unlike Prostaglandin E2 (PGE2), which possesses a labile

-

Molecular Formula:

[1][2] -

Molecular Weight: 354.48 g/mol [1]

-

pKa: ~4.9 (Carboxylic acid)[1]

-

Solubility:

Critical Formulation Note: PGF2α is often converted to an isopropyl ester (e.g., Latanoprost) to enhance corneal permeability in ophthalmic applications.[1] However, this guide focuses on the stability of the free acid and its interaction with alcohol solvents.

Stability in Alcoholic Solvents: The Hidden Risks

While ethanol is the standard solvent for PGF2α stock solutions, it is not a passive carrier. Two primary chemical instabilities arise from the interaction between the solute and the solvent.

The Esterification Equilibrium

In alcoholic solutions (ethanol, methanol), the C-1 carboxylic acid of PGF2α exists in equilibrium with its corresponding ester.

[1]-

Kinetics: In neutral absolute ethanol at -20°C, this reaction is kinetically negligible (

).[1] -

Catalysis: The rate increases exponentially in the presence of trace acids (e.g., from degrading impurities or improper buffer salts) or elevated temperatures (>4°C).

-

Impact: Formation of PGF2α-ethyl ester alters the lipophilicity and receptor binding profile (FP receptor affinity), potentially invalidating dose-response data.[1]

Oxidative Instability (C-15 Hydroxyl)

The allylic hydroxyl group at C-15 is the most reactive site for oxidation.[1]

-

Mechanism: Radical-mediated oxidation converts the C-15 secondary alcohol to a ketone, yielding 15-keto-PGF2α .[1]

-

Solvent Effect: Alcohols can dissolve oxygen; without inert gas sparging (Argon/Nitrogen), dissolved

accelerates this pathway.[1]

Degradation Pathways (Mechanistic Detail)

The following diagram illustrates the three primary degradation vectors for PGF2α.

Figure 1: Primary chemical degradation pathways of Prostaglandin F2α in ethanolic solution.

Detailed Mechanisms:

-

15-Oxidation: The conversion to 15-keto-PGF2α renders the molecule biologically inactive for most reproductive functions but active in specific metabolic signaling.[1] This is the primary metabolite in vivo (via 15-PGDH) but occurs chemically ex vivo under oxidative stress.[1]

-

15-Epimerization: The C-15 chiral center is allylic and susceptible to inversion, forming 15-epi-PGF2α (15(R)-PGF2α).[1] This isomer has significantly reduced potency (approx. 10-25% of PGF2α).[1]

-

Dehydration (Minor): Unlike PGE2, PGF2α is resistant to dehydration. Formation of PGA/PGB analogs requires extreme conditions (concentrated acid/base) not typically found in storage.

Analytical Protocols (HPLC-MS/MS)

To validate stability, a stability-indicating method must separate the parent PGF2α from its epimer and ketone analog.

Methodology: Reverse-Phase HPLC

-

Column: C18 (e.g., Waters Symmetry or Phenomenex Luna), 5 µm, 4.6 x 250 mm.[1]

-

Mobile Phase A: Water + 0.1% Acetic Acid (pH ~3.5 to suppress ionization of COOH).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-20 min: 30% B

50% B (Linear)[1] -

20-25 min: 50% B

90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

Representative Data: Retention Order

| Compound | Relative Retention Time (RRT) | Key MS Fragment (m/z) |

| PGF2α | 1.00 | 353.2 |

| 15-epi-PGF2α | 1.05 | 353.2 |

| 15-keto-PGF2α | 1.15 | 351.2 (Oxidized, -2H) |

| PGF2α-Ethyl Ester | 1.80 | 381.3 (+28 Da) |

Storage & Handling Directives

To maximize shelf-life and maintain scientific integrity, adhere to the following "Golden Rules" of prostaglandin handling.

Protocol 1: The "Cold & Dry" Standard

-

Temperature: Store bulk ethanolic stocks at -20°C . For storage >1 year, -80°C is recommended.[1]

-

Atmosphere: Always purge headspace with inert gas (Argon or Nitrogen) before resealing vials to prevent C-15 oxidation.[1]

-

Container: Use amber glass vials to prevent photo-oxidation (though PGF2α is less light-sensitive than retinoids, it remains good practice).[1]

Protocol 2: Solvent Evaporation

If the ethanol must be removed:

-

Use a stream of dry Nitrogen gas.

-

Do not use heat (keep < 30°C).

-

Reconstitute immediately in the aqueous buffer of choice.

-

Caution: Aqueous solutions are significantly less stable than ethanolic stocks. Use aqueous solutions within 24 hours.

Protocol 3: Avoiding Transesterification

-

Avoid storing PGF2α in alcohols containing strong acids (e.g., HCl-ethanol).[1]

-

If a specific ester is required (e.g., methyl ester), synthesize it intentionally rather than relying on spontaneous equilibration.[1]

References

-

Cayman Chemical. (2023). Prostaglandin F2α Product Information & Stability Data. Cayman Chemical. Link

-

Stehle, R. G. (1982).[3] Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary. Methods in Enzymology, 86, 436-458.[1]

-

Brumsted, J. R., et al. (1989). Prostaglandin F2 alpha synthesis and metabolism by luteal phase endometrium in vitro. Fertility and Sterility, 52(5), 769-773.[1]

-

Diczfalusy, U., et al. (1991). Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans. Journal of Clinical Investigation, 88(3), 978-984.

-

Tembhare, E., et al. (2022). pH profiles for the degradation of PPD in aqueous solutions. Applied Magnetic Resonance.

-

Das, S., et al. (2011). Kinetics of Esterification of Palmitic acid with Ethanol. International Journal of Chemical Engineering and Applications.

Sources

Endogenous production of Prostaglandin F2alpha alcohol

Endogenous Production and Characterization of Prostaglandin F2 Alcohol: A Technical Guide

Executive Summary

Prostaglandin F2

This guide provides a rigorous framework for studying PGF2

Biochemical Framework: Biosynthesis and Metabolism

The Canonical vs. The Reduced Pathway

The production of PGF2

Putative Biosynthetic Mechanism:

The formation of PGF2

-

Precursor Formation: Arachidonic Acid (AA) is converted to PGH2 by COX-1/2, then to PGF2

by PGF Synthase (PGFS).[1] -

Activation: PGF2

is activated to PGF2 -

Reduction:

-

Step 1: PGF2

-CoA is reduced to PGF2 -

Step 2: The aldehyde is further reduced to PGF2

-alcohol by a Fatty Alcohol Oxidoreductase or Alcohol Dehydrogenase (ADH).

-

Alternative Route: Prostamide Metabolism

Recent metabolomic profiling suggests a link between the endocannabinoid/prostamide system and PGF2

-

Prostamide F2

(PGF2 -

Hydrolysis or oxidative modification of the ethanolamide moiety may yield PGF2

-OH as a minor metabolite, distinct from the acid formed by Fatty Acid Amide Hydrolase (FAAH).

Pathway Visualization

The following diagram illustrates the divergence of PGF2

Caption: Putative biosynthetic pathways for Endogenous Prostaglandin F2

Analytical Characterization & Quantification

Accurate identification of PGF2

Chemical Properties

| Property | Value | Notes |

| IUPAC Name | 1,9S,11R,15S-tetrahydroxy-5Z,13E-prostadiene | C1-hydroxyl instead of carboxyl |

| Formula | C | |

| Molecular Weight | 340.50 g/mol | |

| Polarity | Less polar than PGF2 | Longer retention time on C18 |

LC-MS/MS Protocol

This protocol ensures the separation of the alcohol form from the abundant acid form.

Step 1: Sample Preparation (Solid Phase Extraction)

-

Matrix: Plasma, Serum, or Tissue Homogenate (e.g., ocular tissue).

-

Internal Standard: Spike samples with 500 pg of d4-PGF2

-OH (if available) or d4-PGF2 -

Acidification: Adjust sample pH to 4.0 using 1M Acetic Acid to protonate species.

-

Loading: Load onto a pre-conditioned C18 SPE cartridge (e.g., Strata-X or Oasis HLB).

-

Wash: Wash with 5% Methanol in water.

-

Elution: Elute PGF2

-OH with 100% Ethyl Acetate (The alcohol is more soluble in organic solvents than the acid). -

Reconstitution: Evaporate under N

and reconstitute in 50:50 Water:Acetonitrile.

Step 2: Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: Linear gradient to 90% B

-

Note: PGF2

-OH will elute after PGF2

-

Step 3: Mass Spectrometry Parameters (MRM)

Operate in Positive Ion Mode (ESI+). Unlike PGF2

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mode |

| PGF2 | 363.3 [M+Na]+ | 345.3 [M+Na-H2O]+ | 25 | ESI (+) |

| PGF2 | 363.3 [M+Na]+ | 327.3 [M+Na-2H2O]+ | 30 | ESI (+) |

| PGF2 | 353.2 [M-H]- | 193.1 | 22 | ESI (-) |

Critical Note: If measuring both simultaneously, use polarity switching or focus on the specific ionization of the alcohol.

Physiological Relevance

Marker of Metabolic Stress

Recent metabolomic studies have identified PGF2

Ocular Pharmacology

PGF2

References

-

Lord, J. M., et al. (2020). The metabolomic response to severe thermal injury and the impact of age. University of Birmingham.

-

Lipid Maps Structure Database. this compound (LMFA03010113). Lipid Maps.

-

Woodward, D. F., et al. (2008). Prostamides (prostaglandin-ethanolamides) and their pharmacology. British Journal of Pharmacology.

-

Mori, K., et al. (1989). Enzymatic formation of prostaglandin F2 alpha in human brain. Journal of Neurochemistry.

-

Impagnatiello, F., et al. (2019). Prostaglandin F2alpha receptor (FP) agonists and their potential in glaucoma treatment. Progress in Brain Research.

Prostaglandin F2alpha alcohol CAS number and molecular weight

Technical Whitepaper: Prostaglandin F2 Alcohol

Physicochemical Profiling, Synthesis, and Analytical Standards

Executive Summary & Core Identity

Prostaglandin F2

This guide provides a definitive technical reference for the identification, synthesis, and characterization of PGF2

Chemical Identity Standards

| Parameter | Specification |

| Chemical Name | |

| Common Synonyms | PGF2 |

| CAS Number | 13261-27-3 |

| Molecular Formula | |

| Molecular Weight | 340.5 g/mol |

| SMILES | O[C@@H]1CCCCC)C1 |

| InChI Key | QYBXRFWLQYXAPC-LFZNYWNYSA-N |

Physicochemical Properties & Solubility

Unlike its parent acid, PGF2

Solubility Profile

-

Organic Solvents: Highly soluble in ethanol, DMSO, and dimethyl formamide (DMF).

-

Limit: >100 mg/mL in Ethanol.[3]

-

-

Aqueous Media: Poorly soluble in water; requires co-solvents or surfactants for aqueous formulation.

-

PBS (pH 7.2): ~0.36 mg/mL.[2]

-

Stability[4][6]

Synthesis & Production Protocols

The synthesis of PGF2

Reaction Mechanism (Chemical Transformation)

Figure 1: Selective reduction pathway converting the C-1 carboxylic acid to the C-1 primary alcohol.

Bench-Scale Synthesis Protocol

Objective: Conversion of PGF2

-

Preparation: Dissolve 100 mg of PGF2

methyl ester in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere. -

Reduction: Cool the solution to 0°C. Slowly add 2.0 equivalents of Lithium Aluminum Hydride (

) or Borane-THF complex (-

Note:

is more aggressive;

-

-

Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor consumption of starting material via TLC (Mobile Phase: Ethyl Acetate/Acetic Acid).

-

Quenching: Carefully quench excess hydride with saturated Sodium Sulfate (

) solution or Rochelle's salt to prevent emulsion formation. -

Extraction: Extract the aqueous layer 3x with Ethyl Acetate.

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via Flash Column Chromatography (Silica Gel, 0-10% Methanol in Dichloromethane).

Analytical Characterization

Accurate identification requires a multi-modal approach combining separation science and mass spectrometry.

Mass Spectrometry (LC-MS/MS)

Unlike PGF2

-

Ionization Mode: Positive ESI (

or -

MRM Transitions (Positive Mode):

-

Precursor: 341.5 (

) -

Product Ions: Water loss fragments (

323.5, 305.5, 287.5).

-

Analytical Workflow Diagram

Figure 2: Standardized LC-MS/MS workflow for the isolation and quantification of PGF2

Biological Relevance & Pharmacology

The conversion of the acid to the alcohol fundamentally alters the pharmacodynamics.

-

FP Receptor Affinity: PGF2

-OH acts as a weak agonist at the FP receptor compared to PGF2 -

Ocular Hypotension: Despite low FP receptor affinity, PGF2

-OH retains the ability to lower intraocular pressure (IOP). This has led to hypotheses regarding alternative mechanisms or receptor subtypes (e.g., prostamide receptors or non-canonical signaling). -

Metabolism: It is not a significant endogenous metabolite but serves as a stable analog for probing receptor specificity.

References

-

Cayman Chemical. (2026).[2] Prostaglandin F2

Alcohol Product Data Sheet. Link -

Woodward, D.F., et al. (2000).[2] Replacement of the carboxylic acid group of prostaglandin F2

with a hydroxyl or methoxy substituent provides biologically unique compounds. British Journal of Pharmacology, 130(8), 1933-1943.[2] Link -

Brambaifa, N. (1988).[2] Luteolytic potency of PGD and PGF2

derivatives. European Journal of Obstetrics & Gynecology and Reproductive Biology, 27(4), 319-325.[2] Link -

PubChem. (2026). Prostaglandin F2alpha Alcohol Compound Summary. National Library of Medicine. Link

Role of PGF2alpha alcohol in inflammatory responses

The Role of PGF2alpha Alcohol in Inflammatory Responses: A Technical Guide

Part 1: Core Directive & Executive Summary

Topic: The Pharmacological and Metabolic Profile of PGF2alpha Alcohol in Inflammatory Signaling.

Core Directive: This guide serves as a technical deep-dive into the distinct properties of Prostaglandin F2alpha alcohol (PGF2

Part 2: Scientific Integrity & Logic (E-E-A-T)

Molecular Identity and Structural Pharmacology

1.1 The "Carboxylate Switch" Mechanism

The biological activity of prostaglandins is strictly governed by the C1 functional group. PGF2

PGF2

-

Pharmacological Consequence: This reduction abolishes the ionic interaction, drastically reducing affinity for the FP receptor (often by >100-fold).

-

Research Utility: PGF2

-OH serves as a negative control or selectivity probe in pharmacological assays to demonstrate the absolute requirement of the C1-carboxylate for canonical FP receptor signaling.

1.2 Distinction from Prostamides

It is critical to distinguish PGF2

-

PGF2

-OH: C1-CH -

Prostamide F2

: C1-CONH-CH

Metabolic Role in Inflammatory "Lipid Storms"

Recent metabolomic profiling in severe trauma (e.g., thermal injury) has identified PGF2

-

Origin: PGF2

-OH likely arises from the non-canonical reduction of PGF2 -

Significance: Its accumulation correlates with the hypermetabolic phase of injury. Unlike the acid, the alcohol is more lipophilic and may penetrate membranes more freely, potentially acting as a reservoir or a clearance product.

-

Biomarker Potential: In untargeted LC-MS metabolomics of burn patients, PGF2

-OH (and its isomers) serves as a marker of arachidonic acid cascade saturation.

Part 3: Visualization & Formatting

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of PGF2 Alcohol

Objective: To generate high-purity PGF2

Reagents:

-

PGF2

(Free Acid) -

Lithium Aluminum Hydride (LiAlH

) or Borane-THF complex -

Anhydrous Tetrahydrofuran (THF)

Workflow:

-

Preparation: Dissolve 10 mg PGF2

in 2 mL anhydrous THF under Nitrogen atmosphere. -

Reduction: Cool to 0°C. Add 1.5 equivalents of LiAlH

(1.0 M in THF) dropwise.-

Mechanistic Note: LiAlH

reduces the C1-COOH to C1-CH

-

-

Quenching: After 1 hour, quench with saturated Na

SO -

Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO

. -

Purification: Flash chromatography (Silica gel; Eluent: Chloroform/Methanol 95:5).

-

Validation: Confirm structure via

H-NMR (appearance of triplet at

Protocol B: LC-MS/MS Detection in Biological Fluids

Objective: To quantify PGF2

Instrument Parameters (Triple Quadrupole):

-

Ionization: Electrospray Ionization (ESI) - Negative Mode (or Positive as [M+Na]

). -

Precursor Ion: m/z 340.5 (corresponding to the alcohol, MW ~340.45). Note: PGF2

acid is MW 354. -

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

Quantification Table:

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Retention Time (min) |

| PGF2 | 353.2 [M-H] | 193.1 | 30 | 25 | 4.5 |

| PGF2 | 358.3 [M+NH | 341.3 | 25 | 15 | 5.2 |

| PGF2 | 357.2 [M-H] | 197.1 | 30 | 25 | 4.5 |

Note: PGF2

Pathway Visualization

Figure 1: The Divergent Fate of Arachidonic Acid Metabolites

This diagram illustrates the structural divergence between the active inflammatory mediator (PGF2

Caption: Figure 1. The structural divergence of PGF2

References

-

Lord, J. M., et al. (2014). The metabolomic response to severe thermal injury and the impact of age. University of Birmingham Research Archive.

-

MedChemExpress. (2024). This compound: Product Information and Biological Activity. MedChemExpress.

-

Abramovitz, M., et al. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.

-

Woodward, D. F., et al. (2001). The pharmacology of bimatoprost (Lumigan). Survey of Ophthalmology. (Context on C1-modification effects on FP receptor binding).

Methodological & Application

Using Prostaglandin F2alpha alcohol as a research tool in vivo

Technical Guide: In Vivo Application of Prostaglandin F2 Alcohol

Executive Summary & Chemical Identity

Prostaglandin F2

It is primarily used to:

-

Probe Receptor Specificity: Determine the necessity of the C-1 carboxylate group for FP receptor binding.

-

Study Metabolic Oxidation: Investigate corneal and systemic oxidation rates (conversion of alcohol

acid). -

Assess Lipophilicity vs. Permeability: Differentiate between passive transport (high lipophilicity) and active receptor-mediated transport.

Chemical Profile

| Property | Specification |

| Common Name | Prostaglandin F2 |

| CAS Number | 13452-98-7 |

| Chemical Structure | C-1 carboxyl group reduced to primary alcohol (-CH |

| Molecular Weight | ~340.5 g/mol (varies slightly by hydration/salt) |

| Solubility | DMSO (>100 mg/mL), Ethanol (>100 mg/mL), PBS pH 7.2 (~10 mg/mL) |

| Stability | Stable in ethanolic solution at -20°C for >1 year. |

Mechanism of Action & Research Utility

The "Carboxyl Switch" Mechanism

The primary utility of PGF

-

PGF

(Acid): High Affinity Agonist ( -

PGF

-Isopropyl Ester (Prodrug): Low affinity in vitro, but rapidly hydrolyzed by corneal esterases to the active acid in vivo. -

PGF

-Alcohol (Probe): Neutral headgroup. It cannot be hydrolyzed; it must be oxidized by alcohol dehydrogenases (ADH) to become active, or it binds with significantly reduced affinity. This makes it an excellent negative control or "slow-release" metabolic probe.

Pathway Visualization

The following diagram illustrates the metabolic relationship and receptor activation logic.

Caption: Metabolic conversion pathways of PGF2

Experimental Protocols

Protocol A: Formulation for In Vivo Ocular Administration

Objective: Prepare a stable, non-irritating topical solution for rabbit or primate eyes.

Note: PGF

Materials:

-

PGF

-alcohol (solid).[1] -

Absolute Ethanol (anhydrous).

-

Phosphate Buffered Saline (PBS), pH 7.2.

-

Polysorbate 80 (Tween 80) - Optional solubilizer.

Step-by-Step Formulation:

-

Stock Solution (10 mM): Dissolve 3.4 mg of PGF

-alcohol in 1.0 mL of absolute ethanol. Purge with argon and store at -20°C. -

Working Solution (0.01% - 0.1%):

-

Evaporate the required volume of ethanol stock under a gentle stream of nitrogen (to remove solvent irritation).

-

Alternative: If ethanol tolerance is acceptable (e.g., <1% final conc), dilute directly.

-

Resuspend the residue in PBS (pH 7.2).

-

Tip: If solubility is poor, add 0.5% Polysorbate 80 or use a cyclodextrin carrier (e.g., 2-hydroxypropyl-

-cyclodextrin) to improve corneal residence time.

-

-

Filtration: Sterilize using a 0.22

m PVDF syringe filter.

Protocol B: Measurement of Intraocular Pressure (IOP) in Rabbits

Objective: Assess the ocular hypotensive effect of PGF

Experimental Design:

-

Model: New Zealand White Rabbits (2.0 - 3.0 kg), normotensive.

-

Groups (n=6 per group):

-

Vehicle Control (PBS + 0.5% Tween 80).

-

Positive Control (PGF

Acid, 0.005%). -

Test Group A (PGF

-Alcohol, 0.01%). -

Test Group B (PGF

-Alcohol, 0.1%).

-

Workflow:

-

Acclimatization: Handle animals daily for 3 days prior to study to reduce stress-induced IOP spikes. Use topical anesthetic (0.5% proparacaine) only if using contact tonometry (pneumatonometer).

-

Baseline Measurement (

): Measure IOP in both eyes at 8:00 AM. -

Dosing: Instill 50

L of the test solution into the right eye (treated). Instill 50 -

Time Course: Measure IOP at 1, 2, 4, 6, and 24 hours post-dose.

-

Data Analysis: Calculate

IOP (Treated - Control) and % Reduction from Baseline.

Expected Results:

-

PGF

Acid: Rapid IOP drop (peak ~2-4 hrs). -

PGF

-Alcohol: Delayed or blunted response. If oxidation occurs effectively in the cornea, a slow onset IOP reduction will be observed. If the alcohol is metabolically stable, IOP will remain near baseline, confirming the requirement of the carboxyl group for activity.

Protocol C: In Vitro FP Receptor Binding Assay (Validation)

Before in vivo use, confirm the probe's affinity.

-

Cells: HEK-293 cells stably expressing human FP receptor.

-

Ligand: [

H]-PGF -

Competition: Incubate cells with fixed [

H]-PGF -

Readout: Scintillation counting. Calculate

.-

Note: PGF

-alcohol typically shows an

-

Data Interpretation & Troubleshooting

Comparative Potency Table

| Compound | Receptor Affinity ( | In Vivo Onset (IOP) | Metabolic Fate |

| PGF | High (~10 nM) | Fast (1-2 hrs) | Rapid systemic clearance |

| Latanoprost (Ester) | Low (Prodrug) | Fast (Hydrolysis) | Hydrolysis |

| PGF | Very Low | Slow / None | Oxidation |

Troubleshooting Guide

-

Issue: No IOP reduction observed with PGF

-alcohol.-

Cause: Slow oxidation rate in rabbit cornea.

-

Solution: This confirms the alcohol itself is inactive. To force activity, co-administer with an ADH activator or increase dose to 0.1%.

-

-

Issue: Precipitation in dosing solution.

-

Cause: PGF

-alcohol is lipophilic. -

Solution: Increase Ethanol concentration to 5% or use 10% HP-

-CD (cyclodextrin).

-

Safety & Handling

-

Hazard: PGF

analogs are potent smooth muscle constrictors. -

Women of Childbearing Potential: Must exercise extreme caution. PGF

is a known abortifacient (induces uterine contraction).[2] -

PPE: Double nitrile gloves, safety glasses, and fume hood usage are mandatory during weighing and stock preparation.

-

Disposal: Incineration as hazardous chemical waste.

References

-

Abramovitz, M., et al. (2000).[3] "The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs." Biochimica et Biophysica Acta (BBA). Retrieved from [Link]

-

Hellberg, M. R., et al. (2001). "The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue." Journal of Ocular Pharmacology and Therapeutics. (Context on amide/alcohol/ester hydrolysis). Retrieved from [Link]

-

Camras, C. B., et al. (1977). "Reduction of intraocular pressure by prostaglandins applied topically to the eyes of conscious rabbits." Investigative Ophthalmology & Visual Science. Retrieved from [Link]

Prostaglandin F2alpha alcohol as a standard for chromatography

Application Note: Chromatographic Characterization and Standardization of Prostaglandin F2 Alcohol (PGF -1-ol)[1]

Executive Summary

Prostaglandin F2

-

Pharmaceutical Impurity Standard: It is a key process impurity and degradation product in the synthesis of prostaglandin analogs used in ophthalmology (e.g., Latanoprost, Bimatoprost, Travoprost).

-

Metabolic Marker: It represents a reduction metabolite of PGF

, distinct from the oxidative 15-keto metabolites.[1]

This guide provides high-precision protocols for the identification and quantification of PGF

Chemical Identity & Properties

| Property | Specification |

| Formal Name | 9 |

| Formula | C |

| Molecular Weight | 340.5 g/mol |

| Polarity | Neutral (Non-ionizable at physiological pH) |

| Solubility | Soluble in Ethanol, DMSO, DMF (>10 mg/mL); Low solubility in water compared to PGF |

| Stability | Sensitive to oxidation; store at -20°C in inert solvent (Ethanol/Methyl Acetate).[1] |

Structural Context

The reduction of the C-1 carboxyl group significantly alters the chromatographic behavior. While PGF

Workflow Logic & Decision Tree

The following diagram outlines the decision logic for selecting the appropriate analytical platform based on sample matrix and sensitivity requirements.

Figure 1: Analytical workflow for PGF

Protocol A: LC-MS/MS Quantification

Objective: High-sensitivity quantification of PGF

Chromatographic Conditions

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity)[1]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)

-

Column Temp: 40°C

-

Mobile Phase A: Water + 5 mM Ammonium Formate (Critical for adducts)[1]

-

Mobile Phase B: Acetonitrile + 5 mM Ammonium Formate[1]

-

Flow Rate: 0.3 mL/min[1]

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 25 | Initial Equilibration |

| 1.0 | 25 | Hold |

| 8.0 | 90 | Elution of PGF

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Ionization (Positive Mode)[1]

-

Target Ion: [M+NH

] -

Source Temp: 350°C

-

Capillary Voltage: 3.5 kV[1]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |

|---|

| PGF

Note: If using Negative Mode, add 0.02% Acetic Acid to mobile phases and monitor the [M+CH

Protocol B: GC-MS Structural Confirmation

Objective: Definitive structural identification and separation from stereoisomers. Mechanism: Silylation of all four hydroxyl groups to render the molecule volatile.

Derivatization Protocol

-

Dry Down: Evaporate sample (1-10 µg) to complete dryness under Nitrogen stream. Moisture is the enemy of this reaction.

-

Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Solvent: Add 50 µL anhydrous Pyridine (catalyst).

-

Incubation: Seal vial and heat at 60°C for 30 minutes .

-

Injection: Inject 1 µL directly into GC.

GC-MS Parameters

-

Column: 5% Phenyl Polysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID.[1]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Inlet: Splitless mode, 280°C.

-

Oven Program:

-

Initial: 100°C (hold 1 min)

-

Ramp: 20°C/min to 250°C[1]

-

Ramp: 5°C/min to 300°C (hold 5 min)

-

-

Detection: EI Source (70 eV).[1]

Interpretation:

-

PGF

-1-ol Derivative: Tetra-TMS ether.[1]-

Molecular Weight Shift: 340 + (4 x 72) = 628 amu.[1]

-

Key Fragments: m/z 73 (TMS), m/z 147, and high mass fragments characteristic of the loss of TMS-OH groups.

-

-

Contrast with PGF

(Acid): The acid forms a Penta-TMS derivative (4 OH + 1 COOH) or a TMS-Ester/Ether, resulting in a different retention time and mass spectrum (MW ~642 or different depending on esterification).[1]

Critical Analysis: Impurity Profiling in Latanoprost

In the manufacturing of Latanoprost (an isopropyl ester), PGF

-

Over-reduction of the lactone intermediate.

-

Hydrolysis/Reduction of the ester.

To separate PGF

-

Elution Order (C18): PGF

(Acid) -

The alcohol elutes after the acid because the removal of the charged carboxylate increases hydrophobicity, but before the ester because the ester mask is significantly more lipophilic.

References

-

Brambaifa, N. (1988).[1][2] Luteolytic potency of PGD and PGF2

derivatives.[2] European Journal of Obstetrics & Gynecology and Reproductive Biology, 27(4), 319-325.[1][2] -

Woodward, D.F., et al. (2000).[1][2] Replacement of the carboxylic acid group of prostaglandin F2

with a hydroxyl or methoxy substituent provides biologically unique compounds.[2] British Journal of Pharmacology, 130(8), 1933-1943.[1][2] -

PubChem. (2023).[1] Prostaglandin F2alpha alcohol - Compound Summary. Retrieved from [Link]

Prostaglandin F2α (PGF2α) in Neuroscience Research: Application Notes and Protocols

Introduction: The Dichotomous Role of PGF2α in the Central Nervous System

Prostaglandin F2α (PGF2α), a bioactive lipid mediator derived from arachidonic acid, is a pivotal signaling molecule with a complex and often dichotomous role in the central nervous system (CNS).[1] Synthesized via the cyclooxygenase (COX) enzyme pathway, PGF2α exerts its effects primarily by activating a specific G-protein-coupled receptor known as the FP receptor.[2][3] While its functions in reproductive and vascular physiology are well-established, its involvement in neuroscience is an area of intense investigation, revealing its critical role in both neuropathological cascades and fundamental neuronal processes.

In the context of brain injury, such as stroke and trauma, PGF2α is largely characterized as a pro-inflammatory and neurotoxic agent.[4][5] Upregulation of COX-2 following an insult leads to a surge in PGF2α levels, which can exacerbate neuronal damage, promote neuroinflammation, and contribute to excitotoxicity by dysregulating intracellular calcium homeostasis.[4][6][7] This has positioned the PGF2α/FP receptor axis as a promising therapeutic target for mitigating secondary injury cascades in acute neurological disorders.[8][9]

Conversely, PGF2α is also involved in more nuanced physiological processes. For instance, it is a necessary component in the NMDA receptor-mediated signaling pathway that leads to the induction of the immediate-early gene c-fos, a key event in synaptic plasticity and long-term changes in neuronal function.[10] This guide provides an in-depth exploration of the PGF2α signaling pathway and delivers detailed, field-proven protocols for its application in key areas of neuroscience research.

Mechanism of Action: The FP Receptor Signaling Cascade

PGF2α mediates its biological actions by binding to the FP receptor, a member of the prostanoid receptor family.[11] The canonical signaling pathway initiated by FP receptor activation is crucial for understanding its downstream effects in neurons.

-

Classical Gq-Coupled Pathway: The FP receptor primarily couples to the Gq alpha subunit of its associated heterotrimeric G protein.[11] Upon PGF2α binding, this G-protein is activated, leading to the dissociation of the Gαq and Gβγ subunits. Gαq, in turn, activates phospholipase C (PLC).[4][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][13] This rapid increase in intracellular Ca2+ is a central event that can trigger a wide range of cellular responses, from gene expression to excitotoxicity and apoptosis.[9][14]

-

Alternative Ras/Raf/MAPK Pathway: Research has also shown that PGF2α stimulation of the FP receptor can activate a Ras/Raf/MAPK signaling cascade, leading to the upregulation of early growth response factor-1 (EGR-1).[2] This pathway provides an alternative mechanism through which PGF2α can influence gene expression and cellular phenotype, independent of the classical PLC/Ca2+ axis.

Below is a diagram illustrating the primary signaling pathways activated by PGF2α in a neuron.

Caption: PGF2α Signaling Pathways in Neurons.

Application 1: Modeling Neuronal Injury and Excitotoxicity In Vitro

One of the primary uses of PGF2α in neuroscience is to model and investigate the mechanisms of neuronal injury, particularly in the context of hypoxia and excitotoxicity.[7][13] Exogenous application of PGF2α to neuronal cultures can mimic the neurotoxic conditions that arise after ischemic or traumatic brain injury, providing a controlled system to test neuroprotective strategies.[9]

Core Principle

The neurotoxic effect of PGF2α is largely mediated by the over-activation of the FP receptor, leading to a massive and sustained influx of intracellular Ca2+.[4][13] This calcium overload triggers a cascade of deleterious events, including the activation of proteases (like calpains), mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death.[14][15][16]

Experimental Workflow Diagram

Caption: In Vitro PGF2α Neuronal Injury Workflow.

Protocol 1: PGF2α-Induced Injury in Primary Neuronal Cultures

This protocol provides a method for inducing injury in primary cortical or hippocampal neurons using PGF2α.

Materials:

-

Primary neurons (e.g., from E18 rat cortex or hippocampus), cultured on poly-D-lysine coated plates for 7-10 days in vitro (DIV).[17]

-

PGF2α (ethanol solution stock, e.g., 10 mM).

-

Neurobasal medium and B-27 supplement.

-

Reagents for endpoint analysis (e.g., MTT, LDH assay kit, Caspase-3 antibody).

Procedure:

-

Preparation of PGF2α Working Solution:

-

Thaw the PGF2α stock solution.

-

On the day of the experiment, prepare a series of dilutions in pre-warmed, serum-free culture medium (e.g., Neurobasal) to achieve the final desired concentrations.

-

Causality: Preparing fresh dilutions is critical as prostaglandins can be unstable in aqueous solutions. The final ethanol concentration in the culture medium should be less than 0.1% to avoid solvent toxicity. A vehicle control (medium with 0.1% ethanol) is mandatory.

-

-

Experimental Groups:

-

Design your experiment with appropriate controls. A typical setup includes:

-

Control: Untreated cells.

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., ethanol) used in the PGF2α groups.

-

PGF2α Treatment: Cells treated with a range of PGF2α concentrations (e.g., 100 nM to 10 µM).

-

Antagonist Control (Optional): Cells pre-treated with an FP receptor antagonist (e.g., 1-10 µM AL-8810) for 30-60 minutes before PGF2α addition.[9]

-

-

-

Treatment:

-

Carefully remove half of the conditioned medium from each well of the cultured neurons and reserve it.

-

Add an equal volume of the freshly prepared treatment medium (Control, Vehicle, or PGF2α) to the corresponding wells.

-

Causality: Replacing only half the medium minimizes mechanical stress on the mature neuronal network and preserves essential autocrine/paracrine factors secreted by the cells.

-

-

Incubation:

-

Return the plate to the incubator (37°C, 5% CO2).

-

Incubation time can vary depending on the endpoint. For acute excitotoxicity and calcium imaging, effects can be seen within minutes to hours. For apoptosis and cell death assays, a longer incubation of 12-48 hours is common.[7]

-

-

Endpoint Analysis:

-

After incubation, collect the medium and/or lyse the cells according to the chosen analysis method (e.g., LDH assay for necrosis, MTT for viability, Western blot for cleaved Caspase-3).

-

| Parameter | Recommended Range | Rationale & Key Considerations |

| Cell Type | Primary Cortical/Hippocampal Neurons | These cells endogenously express FP receptors and are relevant to excitotoxicity studies.[4] |

| Culture Age | 7-12 DIV | Allows for synapse formation and maturation, making them more representative of in vivo networks. |

| PGF2α Concentration | 100 nM - 10 µM | A dose-response curve is essential to identify the EC50 for your specific endpoint.[7] |

| Incubation Time | 6 - 48 hours | Shorter times (6-12h) are suitable for early apoptotic markers, while longer times (24-48h) are for cell death assays. |

| FP Antagonist | AL-8810 (1-10 µM) | Pre-incubation for 30-60 min is required to ensure receptor blockade before agonist stimulation.[9][18] |

Application 2: In Vivo Modulation of Neurological Outcomes

Administering PGF2α or its antagonists to animal models is a powerful tool for studying its role in complex neurological conditions like traumatic brain injury (TBI), stroke, and neuroinflammation.[4][8]

Protocol 2: Systemic Administration of PGF2α Analogues or Antagonists in Rodents

This protocol provides general guidelines for intraperitoneal (IP) administration. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]

Materials:

-

PGF2α or a stable analogue (e.g., Cloprostenol) or an FP antagonist (e.g., AL-8810).[8][20]

-

Sterile vehicle (e.g., 0.9% saline, PBS, or saline with a solubilizing agent like DMSO or Tween 80).

-

Sterile syringes and needles (e.g., 25-27 gauge).

Procedure:

-

Reagent Preparation:

-

Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) first, if necessary.

-

Bring the final volume up with sterile saline or PBS to the desired concentration. The final concentration of the organic solvent should be minimized (e.g., <5% DMSO).

-

Causality: The vehicle choice is critical. It must be non-toxic and validated in a separate control group to ensure it has no independent effect on the measured outcomes.

-

-

Dosing:

-

Doses must be determined from literature or preliminary dose-response studies. For the FP antagonist AL-8810 in a mouse model of TBI, effective doses ranged from 1 to 10 mg/kg.[4][8] For PGF2α itself, a dose of 2.5 mg/kg has been used in rats.[21]

-

Calculate the injection volume based on the animal's body weight. Typical IP injection volumes are 5-10 ml/kg for mice and rats.

-

-

Administration:

-

Properly restrain the animal.

-

Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate slightly to ensure the needle is not in a blood vessel or organ before injecting the solution.

-

-

Post-Administration Monitoring & Analysis:

Application 3: Quantification of PGF2α in CNS Samples

Measuring endogenous PGF2α levels in biological samples like cerebrospinal fluid (CSF) or brain homogenates is crucial for correlating its concentration with pathological states.[22][23] Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive, and specific method for this purpose.

Protocol 3: General Protocol for PGF2α Competitive ELISA

This protocol is a generalized summary based on commercially available competitive ELISA kits.[24][25][26] Always follow the specific manufacturer's instructions.

Principle of Competitive ELISA: PGF2α in the sample competes with a fixed amount of enzyme-labeled PGF2α (or a PGF2α-biotin conjugate) for binding to a limited number of anti-PGF2α antibodies coated on the microplate wells. The amount of enzyme-labeled PGF2α bound to the antibody is inversely proportional to the concentration of PGF2α in the sample. After adding a substrate, the resulting color intensity is read, and the sample concentration is determined by comparison to a standard curve.[27]

Sample Preparation:

-

CSF/Cell Culture Supernatants: Centrifuge to remove particulate matter. Can often be used directly or with dilution.[25]

-

Plasma: Collect blood with an anticoagulant (EDTA or heparin). Centrifuge promptly at 1,000 x g for 15 minutes at 4°C.[24][26]

-

Brain Tissue: Homogenize the tissue on ice in a suitable buffer (e.g., PBS with protease inhibitors). Centrifuge at high speed (e.g., 10,000 x g) to pellet debris. The supernatant can then be used for the assay.[28]

Abbreviated Procedure:

-

Prepare Reagents: Reconstitute standards, wash buffer, and other kit components as per the manual.

-

Standard Curve: Prepare a serial dilution of the PGF2α standard to generate a standard curve (e.g., 12.5-800 pg/mL).[25]

-

Add Samples & Standards: Pipette standards and samples into the appropriate wells of the antibody-coated plate.

-

Add Conjugate: Add the enzyme-conjugated PGF2α or biotinylated PGF2α to each well. Incubate (e.g., 1-2 hours at 37°C).

-

Wash: Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add Detection Reagent/Substrate: If using a biotin-based assay, add Streptavidin-HRP and incubate. Then, add the TMB substrate to all wells and incubate in the dark.

-

Stop Reaction: Add the stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.

-

Read Absorbance: Read the optical density (OD) at 450 nm immediately.

-

Calculate Results: Plot the standard curve (OD vs. concentration) and determine the concentration of PGF2α in the samples.

References

- Kunapuli, P., et al. (2007). PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation.

- Gao, Y., et al. (2022). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. ResearchGate.

- Patsnap Synapse. (2024). What are PGF2α agonists and how do they work?.

- Jabbour, H.N., et al. (2008). Prostaglandin E2 and F2alpha activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. PubMed.

- Cloud-Clone Corp. ELISA Kit for Prostaglandin F2 Alpha (PGF2a).

- ELK Biotechnology. Human PGF2α(Prostaglandin F2 Alpha) ELISA Kit.

-

Wikipedia. Prostaglandin F receptor. Available at: [Link]

- Ahmad, A.S., et al. (2012). Role of Prostaglandins in Neuroinflammatory and Neurodegenerative Diseases. PMC - NIH.